![molecular formula C8H18O B586344 6-Methylheptanol-d7 CAS No. 1795025-53-4](/img/structure/B586344.png)
6-Methylheptanol-d7
Overview
Description
6-Methylheptanol-d7, also known as 6-Methyl-1-heptanol-d7, is a labelled version of 6-Methylheptanol . It has a molecular formula of C8H11D7O and a molecular weight of 137.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methylheptanol-d7 consists of a chain of eight carbon atoms, with one of the carbon atoms connected to a hydroxyl group (OH) and three hydrogen atoms replaced by deuterium (D) in the methyl group . The InChI representation of the molecule isInChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D
. Physical And Chemical Properties Analysis
6-Methylheptanol-d7 has a molecular weight of 137.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Safety and Hazards
While specific safety and hazard information for 6-Methylheptanol-d7 was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBEAQIHAEVLV-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCO)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylheptanol-d7 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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